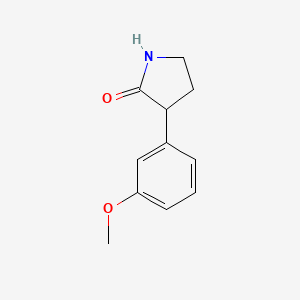

3-(3-甲氧基苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various pyrrolidin-2-one derivatives has been explored in the literature. For instance, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized for their potential anti-inflammatory and analgesic properties, showing promising results compared to existing drugs like indomethacin . Another study focused on the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidin-4-one derivative, providing insights into the kinetics and mechanism of the reaction in various conditions . Additionally, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones has been reported, highlighting a method for creating useful intermediates for further chemical development .

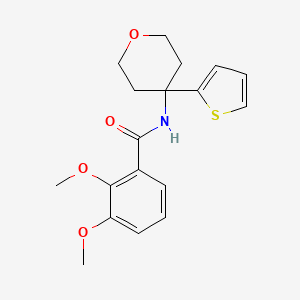

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate was elucidated, revealing a twisted five-membered ring with various substituents . In another study, the structure of a new thiourea derivative was determined using FT-IR, NMR, and mass spectrometry, complemented by computational studies .

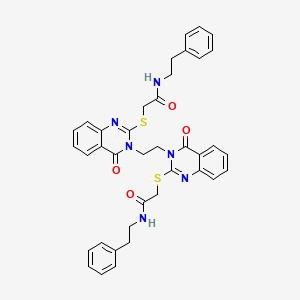

Chemical Reactions Analysis

The reactivity of pyrrolidin-2-one derivatives under different conditions has been a subject of interest. For instance, the acid hydrolysis of methoxy groups in a 4-[(3,4-dimethoxyphenyl)azo]pyridine compound was studied, showing two distinct pathways for the hydrolysis of the methoxy groups . Another research focused on the three-component synthesis of a pyridine derivative involving a pyrrolidin-2-one structure, which was confirmed by NMR, mass spectrometry, and X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-one derivatives have been investigated through experimental and computational methods. Density functional theory (DFT) calculations were used to predict the geometric parameters, vibration frequencies, and NMR chemical shifts of a 3-(4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one molecule, with results consistent with experimental data . Additionally, the stability and decomposition kinetics of a pyrrolidin-2-one derivative were studied using HPLC and TLC, providing valuable information for purity evaluation and stability assessment .

科学研究应用

晶体结构和分子相互作用

M. Fazli Mohammat et al.(2008)的研究集中在一个密切相关的化合物上,即4-羟基-5-(4-甲氧基苯基)吡咯烷-2-酮,揭示了其晶体结构以及分子如何通过氢键和弱的分子间相互作用排列成链和片状结构。这种结构洞察有助于理解该化合物的物理性质以及形成超分子组装体的潜力。

药理学应用

对吡咯烷-2-酮衍生物的研究显示出显著的药理学前景。例如,Barbara Malawska et al.(2002)的一项研究合成了一系列1-取代吡咯烷-2-酮和吡咯烷衍生物,发现其中几种化合物具有强大的抗心律失常和降压活性。这些活性与α-肾上腺素受体拮抗性质相关,突显了这些化合物在心血管药物开发中的潜力。

抗炎应用

由H. Ikuta et al.(1987)合成和评估的一系列3-(3,5-二叔丁基-4-羟基苯基亚甲基)吡咯烷-2-酮表现出潜力作为抗炎和镇痛剂。一些化合物被发现具有与消炎药印度安非那汀相当的抗炎活性,同时减少了溃疡原性作用,为更安全的抗炎药物开辟了一个有希望的途径。

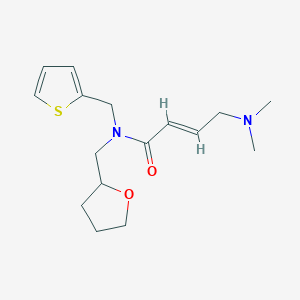

农业和药用化学

F. Ghelfi et al.(2003)关于通过氯代吡咯烷-2-酮重排合成5-甲氧基化的3-吡咯烯-2-酮的工作开辟了创造农药或药用化合物的新途径。这种方法允许引入甲氧基团,可以显著改变这些化合物的生物活性和溶解性。

催化和合成化学

Dominic P. Affron等人的研究(Affron et al., 2014)利用钯催化对脯氨酸衍生物中的C(sp3)-H键进行官能化,突显了合成顺式-2,3-二取代吡咯烷的一种新方法。这种技术对于在有机化学和药物发现中开发新的合成途径至关重要,展示了吡咯烷-2-酮衍生物在合成应用中的多功能性。

未来方向

The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, are widely used in drug discovery due to their versatility and the possibility of generating structural diversity . This suggests that “3-(3-Methoxyphenyl)pyrrolidin-2-one” and similar compounds could have potential applications in the development of new drugs.

作用机制

Target of Action

Indole derivatives and pyrrolidines have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Mode of Action

The exact mode of action would depend on the specific receptors that “3-(3-Methoxyphenyl)pyrrolidin-2-one” binds to. Generally, these compounds can alter the activity of their target proteins, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives and pyrrolidines can affect various biochemical pathways due to their broad-spectrum biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Heterocyclic compounds like indoles and pyrrolidines are often used in drug design because they can modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of “3-(3-Methoxyphenyl)pyrrolidin-2-one” would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives and pyrrolidines, the effects could be quite diverse .

Action Environment

The action, efficacy, and stability of “3-(3-Methoxyphenyl)pyrrolidin-2-one” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would depend on the compound’s chemical properties and its interactions with its targets .

属性

IUPAC Name |

3-(3-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJVOLKWSDLMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)

![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)

![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)